1-[(2-bromobenzyl)oxy]-3-(2,4-diethoxyphenyl)-2(1H)-quinoxalinone 4-oxide
Description
1-[(2-bromobenzyl)oxy]-3-(2,4-diethoxyphenyl)-2(1H)-quinoxalinone 4-oxide is a complex organic compound with a molecular formula of C25H23BrN2O5 This compound is characterized by the presence of a quinoxalinone core, substituted with bromobenzyl and diethoxyphenyl groups, and an additional oxide group
Properties
IUPAC Name |
1-[(2-bromophenyl)methoxy]-3-(2,4-diethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O5/c1-3-31-18-13-14-19(23(15-18)32-4-2)24-25(29)28(22-12-8-7-11-21(22)27(24)30)33-16-17-9-5-6-10-20(17)26/h5-15H,3-4,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOAWDYNZXMBQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)OCC4=CC=CC=C4Br)[O-])OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-bromobenzyl)oxy]-3-(2,4-diethoxyphenyl)-2(1H)-quinoxalinone 4-oxide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the quinoxalinone core, followed by the introduction of the bromobenzyl and diethoxyphenyl groups through nucleophilic substitution reactions. The final step involves the oxidation of the quinoxalinone to form the 4-oxide derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(2-bromobenzyl)oxy]-3-(2,4-diethoxyphenyl)-2(1H)-quinoxalinone 4-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoxalinone core or the substituent groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the bromobenzyl or diethoxyphenyl groups with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
1-[(2-bromobenzyl)oxy]-3-(2,4-diethoxyphenyl)-2(1H)-quinoxalinone 4-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-bromobenzyl)oxy]-3-(2,4-diethoxyphenyl)-2(1H)-quinoxalinone 4-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 1-[(2-bromobenzyl)oxy]-3-(2,4-diethoxyphenyl)-2(1H)-quinoxalinone 4-oxide include other quinoxalinone derivatives with different substituent groups. These compounds may share similar chemical properties but differ in their biological activity and applications. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
